1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine

Description

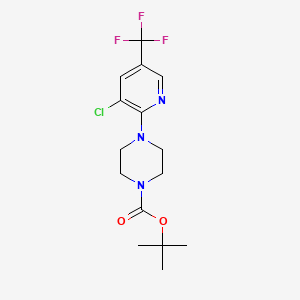

This compound features a piperazine core substituted with two distinct groups:

- 1-Tert-butyloxycarbonyl (Boc): A protective group commonly used to stabilize amines during synthetic processes.

- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl: A halogenated pyridine moiety known for enhancing lipophilicity and influencing bioactivity .

The Boc group increases molecular weight and modulates solubility, while the pyridine moiety contributes to electronic effects and target binding.

Properties

IUPAC Name |

tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMFYRWBSHYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that tert-butyloxycarbonyl-protected amino acids, which this compound is derived from, are commonly used in peptide synthesis.

Mode of Action

It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min.

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of biochemical reactions, including the formation of acyloxyphosphonium from the protected amino acid anion of the compound and generation of hydrosulphide.

Pharmacokinetics

For instance, Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature.

Result of Action

The result of the action of this compound is the formation of dipeptides, which are crucial components of proteins. The compound enhances amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min.

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature and solvent. For instance, the compound’s solubility properties can be influenced by the type of solvent used.

Biological Activity

1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine, also known as tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C15H19ClF3N3O2

- Molecular Weight : 365.78 g/mol

- CAS Number : 1053658-78-8

Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including inhibition of various enzymes and pathways critical for cellular function. The specific compound has been linked to the inhibition of phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. This inhibition is crucial as it may lead to the development of new antibiotics targeting resistant bacterial strains .

Inhibition Studies

This compound has been evaluated for its inhibitory effects on several biological targets. A notable study characterized its action against Sfp-PPTase, revealing that it acts as a reversible, noncompetitive inhibitor. The compound demonstrated a dose-dependent inhibition profile with an IC50 value indicating significant potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship investigations have shown that modifications on the piperazine ring and the pyridine substituents can significantly affect biological activity. For instance, variations in the trifluoromethyl group and the chlorine substitution on the pyridine ring were explored to optimize potency against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| PPTase Inhibition | Sfp-PPTase | 14.1 | |

| Cancer Cell Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | |

| Non-cancer Cell Effect | MCF10A | >20 |

Case Study 1: Antibacterial Activity

In a high-throughput screening campaign aimed at identifying novel inhibitors of bacterial phosphopantetheinyl transferase, this compound was identified as a promising candidate due to its ability to inhibit enzyme activity effectively. The study utilized a miniaturized assay format that allowed for rapid evaluation across multiple concentrations .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The results indicated a potent inhibitory effect on cell proliferation with minimal impact on normal cells, suggesting a favorable therapeutic window .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine is C15H19ClF3N3O2, with a molecular weight of approximately 365.78 g/mol . The compound features a piperazine ring, which is a common scaffold in drug design due to its biological activity and ability to form hydrogen bonds.

Pharmacological Applications

- Inhibition of Enzymes : Research indicates that compounds containing the trifluoromethyl group, such as this compound, can serve as effective inhibitors for various enzymes. For instance, studies have highlighted its potential as an inhibitor of phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence . The inhibition of these enzymes can lead to the development of new antibiotics.

- Antiviral Properties : The compound's structure suggests potential applications in antiviral therapies. Similar piperazine derivatives have been explored for their ability to inhibit proteases associated with viruses such as HIV . The mechanism often involves the interaction of the piperazine ring with viral enzymes, disrupting their function.

- Drug Development : The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and improved bioavailability. This makes this compound a candidate for further development into therapeutic agents targeting various diseases, including cancer and infectious diseases .

Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to create derivatives with enhanced biological activity or selectivity .

- Library Synthesis : Due to its versatile reactivity, this compound can be utilized in the synthesis of compound libraries for high-throughput screening (HTS) efforts aimed at discovering new bioactive compounds . This approach accelerates drug discovery by allowing researchers to evaluate numerous candidates simultaneously.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Physicochemical Properties

- Lipophilicity : The Boc group increases logP compared to free amine analogs, improving membrane permeability but reducing aqueous solubility .

- Stability : Boc protection prevents undesired reactions at the piperazine nitrogen under basic conditions, whereas free amines (e.g., 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine) require acidic cleavage for further functionalization .

- Molecular Weight : The Boc group adds ~89 g/mol compared to the free amine form, influencing pharmacokinetic properties .

Preparation Methods

Boc Protection of Piperazine

- Commercially available piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) under mild conditions to yield Boc-protected piperazine.

- The Boc group serves as a protecting group for the secondary amine, allowing selective functionalization at the other nitrogen.

Arylation of Boc-Piperazine

- The arylation of Boc-piperazine with aryl iodides or bromides is commonly achieved via copper-catalyzed coupling.

- A BINOL/CuBr catalytic system in the presence of potassium phosphate in dimethylformamide (DMF) at room temperature is effective.

- This method provides the 4-(aryl)piperazine-Boc intermediate with high regioselectivity and yield.

Coupling with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- The key heteroaryl substituent, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is introduced through nucleophilic substitution or coupling reactions.

- 1,1′-Thiocarbonyl diimidazole-assisted coupling is employed to form thiourea linkages with arylpiperazines, enabling the synthesis of carbothioamide derivatives.

- Alternatively, urea or other bioisosteric analogues can be prepared using phenoxycarbonyl chloride or other coupling reagents.

Boc Deprotection

- After coupling, the Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

- This step yields the free piperazine amine ready for further functionalization or biological evaluation.

Representative Synthesis Example from Literature

| Step | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|

| 1 | Boc protection at room temperature | Piperazine + Boc2O | Boc-piperazine |

| 2 | Copper-catalyzed arylation, RT, DMF | Boc-piperazine + aryl iodide + BINOL/CuBr + K3PO4 | 4-(aryl)piperazine-Boc |

| 3 | Thiourea formation, 40 °C | 4-(aryl)piperazine-Boc + 3-chloro-5-(trifluoromethyl)pyridin-2-amine + 1,1′-thiocarbonyl diimidazole | Boc-protected carbothioamide intermediate |

| 4 | Boc deprotection, RT | TFA in dichloromethane | This compound (free amine) |

Research Findings and Optimization Notes

- The use of 1,1′-thiocarbonyl diimidazole is crucial for efficient thiourea bond formation between the piperazine and the pyridinyl amine, providing good yields and purity.

- Copper-catalyzed arylation with BINOL ligand enhances regioselectivity and reduces side reactions.

- Boc protection and deprotection steps are well-established, providing mild conditions compatible with sensitive functional groups.

- Variations in the pyridinyl substituent pattern affect the biological activity and require careful synthetic adaptation.

- Microwave-assisted synthesis has been explored to reduce reaction times in some coupling steps.

- Alternative bioisosteric modifications (e.g., urea, guanidine, thiadiazole) have been synthesized using similar coupling strategies, indicating the versatility of the preparation method.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Boc Protection | Piperazine, Boc2O | Room temp, mild base | Protects piperazine nitrogen |

| Arylation | Boc-piperazine, aryl iodide, BINOL/CuBr, K3PO4 | Room temp, DMF | Introduces aryl group at 4-position |

| Thiourea Coupling | 4-(aryl)piperazine-Boc, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, 1,1′-thiocarbonyl diimidazole | 40 °C | Forms carbothioamide linkage |

| Boc Deprotection | TFA, dichloromethane | Room temp | Yields free amine for further use |

Q & A

Q. What are the established synthetic routes for 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling a piperazine core with substituted pyridine derivatives. A common approach ( ) includes:

Step 1 : Activation of the pyridine moiety (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) using coupling agents like TBTU or HOBt in anhydrous DMF or THF.

Step 2 : Reaction with tert-butyloxycarbonyl (Boc)-protected piperazine under basic conditions (e.g., NEt₃) at elevated temperatures (110°C) for 12–24 hours.

- Key Conditions :

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TBTU/HOBt/NEt₃ | DMF | RT–110°C | 26–88% |

- Optimization : Use of excess piperazine (1.2–2.0 equiv.) and inert atmosphere minimizes side reactions. Purification via silica gel chromatography or recrystallization enhances purity.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns on the piperazine and pyridine rings. The tert-butyl group shows a singlet at ~1.4 ppm, while the trifluoromethyl group appears as a quartet in 19F NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₆H₂₀ClF₃N₄O₂) with ppm-level accuracy .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and intermolecular interactions, as demonstrated in piperazine inclusion complexes .

Q. What biological activities are associated with this compound, and how are they evaluated?

- Methodological Answer :

- Local Anesthetic/Analgesic Activity : Assessed via in vivo models (e.g., rat tail-flick test) measuring latency to pain response. Modified derivatives show reduced toxicity but lower efficacy due to structural bulkiness .

- Antiplatelet Activity : Evaluated using platelet aggregation assays (e.g., ADP-induced aggregation). Computational docking predicts binding to P2Y12 receptors, corroborated by in vitro data .

Advanced Questions

Q. How can structural modifications resolve contradictions between reduced toxicity and diminished bioactivity in derivatives?

- Methodological Answer :

- Issue : Beta-cyclodextrin inclusion () lowers toxicity but sterically hinders target binding.

- Solutions :

Positional Isomerism : Introduce substituents at the piperazine N-atom (e.g., methyl, benzyl) to balance lipophilicity and steric effects .

Prodrug Design : Attach labile groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Validation : Compare IC₅₀ values in cytotoxicity (MTT assay) vs. target activity (e.g., enzyme inhibition) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT₇, T-type calcium channels). Focus on hydrogen bonds with pyridine N and hydrophobic interactions with tert-butyl .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Cross-reference with experimental SAR data (e.g., Ki values from radioligand binding assays) .

Q. How do reaction conditions influence regioselectivity in piperazine functionalization?

- Methodological Answer :

- Challenge : Competing N-alkylation vs. O-alkylation in polar aprotic solvents.

- Control Strategies :

Base Selection : Weak bases (K₂CO₃) favor N-alkylation, while strong bases (NaH) promote O-alkylation .

Solvent Effects : DMF enhances nucleophilicity of piperazine N-atoms, whereas THF stabilizes intermediates .

Q. What are the implications of the compound’s trifluoromethyl group on pharmacokinetics?

- Methodological Answer :

- Metabolic Stability : The CF₃ group resists oxidative metabolism (CYP450), prolonging half-life. Assess via liver microsome assays .

- Membrane Permeability : LogP increases by ~0.5 units vs. non-fluorinated analogs, measured via PAMPA assay .

- Toxicity : Fluorine atoms may form reactive intermediates (e.g., acyl fluorides); mitigate via prodrug strategies .

Data Contradiction Analysis

Q. Why do some studies report high antiplatelet activity while others note reduced efficacy in modified derivatives?

- Resolution :

- Structural Basis : Derivatives with bulky groups (e.g., beta-cyclodextrin) exhibit steric hindrance, reducing target engagement despite lower toxicity .

- Experimental Variables : Differences in assay protocols (e.g., ADP concentration in aggregation tests) impact observed activity. Standardize using WHO guidelines .

- Computational Insights : Docking studies highlight disrupted hydrogen bonding in sterically crowded analogs .

Tables

Q. Table 1. Comparative Bioactivity of Piperazine Derivatives

| Derivative Structure | Target Activity (IC₅₀, nM) | Toxicity (LD₅₀, mg/kg) | Reference |

|---|---|---|---|

| Unmodified Piperazine | 120 ± 15 | 250 ± 30 | |

| Beta-Cyclodextrin Conjugate | 450 ± 50 | >1000 | |

| Trifluoromethyl Pyridine | 85 ± 10 | 300 ± 40 |

Q. Table 2. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 100–110°C | Higher yields, risk of decomposition |

| Solvent | Anhydrous DMF/THF | Minimizes hydrolysis |

| Coupling Agent | TBTU > EDC/HOBt | Faster activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.